![molecular formula C5H6ClN5 B1389075 [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride CAS No. 1185294-50-1](/img/structure/B1389075.png)
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride
Übersicht
Beschreibung
“[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride” is a compound that belongs to the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class . TPs are non-naturally occurring small molecules that have aroused the interest of researchers due to their presence in diverse important structures in agriculture and medicinal chemistry . They have shown remarkable biological activities in a variety of domains, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For instance, the oxidation of aminopyrimidine Schiff bases and the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation with iron (III) chloride leads to the formation of [1,2,4]triazolo[1,5-a]pyrimidine system .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
TPs have been found to have significant antibacterial properties . They can inhibit the growth of bacteria, making them useful in the development of new antibiotics.
Antifungal Applications
In addition to their antibacterial properties, TPs also exhibit antifungal activities . This makes them valuable in the treatment of fungal infections and in the development of antifungal drugs.
Antiviral Applications
TPs have shown potential in antiviral applications . They can inhibit the replication of viruses, which could lead to the development of new antiviral medications.
Antiparasitic Applications
The antiparasitic properties of TPs make them useful in the treatment of parasitic infections . Further research could lead to the development of new antiparasitic drugs.
Anticancer Applications
TPs have shown promise in anticancer research . They have the potential to inhibit the growth of cancer cells, which could lead to the development of new cancer treatments.
Cardiovascular Applications
Some TPs have been recognized as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes . This opens up possibilities for the development of new treatments for these conditions.
Agriculture Applications
TPs have received great attention in agriculture due to their remarkable biological activities in a variety of domains, such as herbicidal and antifungal . This makes them valuable in the development of new agricultural products.
Material Science Applications
Compounds of the [1,2,4]triazolo[1,5-a]pyrimidine class have various applications in the material sciences fields . This opens up possibilities for the development of new materials with unique properties.
Wirkmechanismus
Target of Action
The [1,2,4]Triazolo[1,5-a]pyrimidines (TPs) are known to interact with a variety of targets due to their versatile structure . They have been found to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and proliferation.
Mode of Action
It is known that tps can bind selectively to their targets, leading to changes in the function of these proteins . For example, as inhibitors, they can prevent the normal functioning of their target proteins, leading to a disruption in the associated biological processes .
Biochemical Pathways
The biochemical pathways affected by [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride are likely to be diverse, given the range of its potential targets . For instance, as JAK1 and JAK2 inhibitors, they could affect the JAK-STAT signaling pathway, which is involved in processes such as cell growth, differentiation, and immune response .
Result of Action
The molecular and cellular effects of [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride’s action would depend on the specific target and pathway it affects. For instance, as a JAK inhibitor, it could potentially inhibit cell growth and proliferation .
Action Environment
The action, efficacy, and stability of [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules in the environment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.ClH/c6-4-8-5-7-2-1-3-10(5)9-4;/h1-3H,(H2,6,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVPUBAVWSUZLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(3-Chloro-phenoxy)-ethyl]-piperazine dihydrochloride](/img/structure/B1388993.png)


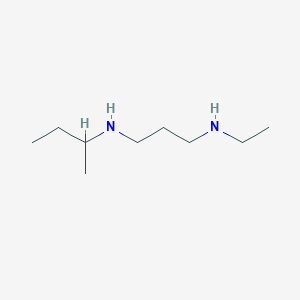
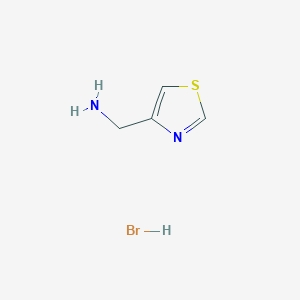
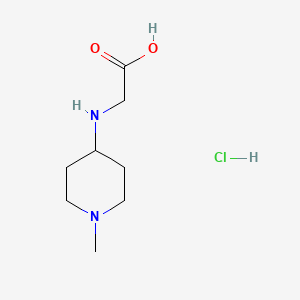
![2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride](/img/structure/B1389004.png)
![1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride](/img/structure/B1389005.png)
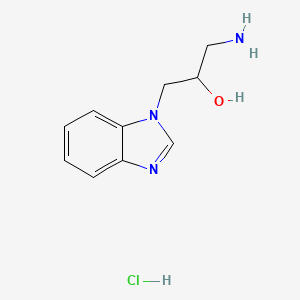
![4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride](/img/structure/B1389009.png)


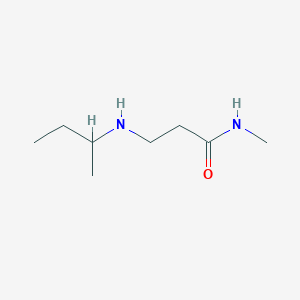
![3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-2-methylpropanoic acid](/img/structure/B1389014.png)